(Rac)-AF710B - 1235733-73-9

(Rac)-AF710B

Catalog Number: EVT-258416
CAS Number: 1235733-73-9
Molecular Formula: C20H27N3OS
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AF-710B is an agonist of sigma and M1 muscarinic receptors; AF710B is an enantiomer of AF710.
Source and Classification

(Rac)-AF710B is classified as a selective allosteric modulator of muscarinic receptors, specifically the M1 subtype, and sigma-1 receptors. It was developed as part of a series of compounds aimed at improving cognitive function and addressing symptoms associated with Alzheimer's disease. The compound's structure and mechanism of action position it as a potential therapeutic agent in neuropharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Rac)-AF710B involves several chemical steps that typically include the formation of key intermediates followed by functionalization to achieve the desired pharmacophore. While specific synthetic routes are proprietary, general methodologies for similar compounds often utilize techniques such as:

  • Refluxing: Heating reactants in a solvent to promote reactions.
  • Chromatography: Purifying intermediates to isolate the target compound.
  • Crystallization: Obtaining pure (Rac)-AF710B through controlled cooling methods.

The synthesis process emphasizes purity and yield, which are critical for ensuring the pharmacological efficacy of the compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of (Rac)-AF710B can be described in terms of its functional groups and stereochemistry. The compound's structure includes:

  • A core structure that interacts with muscarinic receptors.
  • Specific stereochemical configurations that enhance its binding affinity and selectivity.

Molecular modeling studies suggest that (Rac)-AF710B exhibits a conformation conducive to receptor binding, which is critical for its activity as an allosteric modulator . The exact molecular formula and weight are essential for understanding its pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

(Rac)-AF710B participates in various chemical reactions typical for allosteric modulators, including:

  • Binding Reactions: Interacting with M1 muscarinic receptors and sigma-1 receptors, leading to conformational changes that enhance receptor activity.
  • Signal Transduction: Initiating downstream signaling pathways that involve G-proteins and other intracellular messengers.

These reactions are fundamental for its role as a cognitive enhancer, particularly in models of neurodegeneration where receptor signaling is compromised .

Mechanism of Action

Process and Data

The mechanism of action for (Rac)-AF710B involves:

  1. Allosteric Modulation: The compound binds to sites distinct from the orthosteric site on the M1 muscarinic receptor, enhancing the effects of endogenous agonists like acetylcholine.
  2. Sigma-1 Receptor Activation: This receptor plays a role in neuroprotection and modulation of neurotransmitter release, contributing to enhanced cognitive function.

Research indicates that (Rac)-AF710B's activation of these receptors leads to improved synaptic plasticity and memory retention in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(Rac)-AF710B exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar organic solvents, which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • Melting Point: Specific thermal properties may be determined through differential scanning calorimetry or thermogravimetric analysis.

These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

(Rac)-AF710B is primarily investigated for its potential applications in:

  • Alzheimer's Disease Research: As a cognitive enhancer, it may help mitigate symptoms associated with neurodegeneration.
  • Neuroscience Studies: Used to explore mechanisms underlying synaptic plasticity and memory formation.
  • Pharmacological Development: Serves as a lead compound for developing new therapeutic agents targeting muscarinic and sigma receptors.

The ongoing research into (Rac)-AF710B highlights its significance in advancing our understanding of neuropharmacology and the treatment of cognitive disorders .

Introduction to (Rac)-AF710B in Neurodegenerative Disease Research

Historical Context of Cholinergic and σ1 Receptor Agonists in Alzheimer’s Disease Therapeutics

The therapeutic landscape for Alzheimer’s disease (AD) has been profoundly shaped by the cholinergic hypothesis, which posits that cognitive decline stems from deficits in acetylcholine-mediated neurotransmission. Early therapeutic strategies focused on acetylcholinesterase inhibitors (e.g., donepezil) to boost acetylcholine levels, but these provided only symptomatic relief without disease modification. This limitation spurred the development of receptor-specific agonists targeting the M1 muscarinic acetylcholine receptor (M1 mAChR), a key mediator of synaptic plasticity and memory. Orthosteric M1 agonists like AF102B and AF267B demonstrated cognitive enhancement but faced challenges due to poor receptor selectivity, dose-limiting side effects, and minimal disease-modifying efficacy [1] [5].

Parallel research identified the sigma-1 receptor (σ1R) as a pivotal regulator of cellular stress responses, neuroplasticity, and calcium signaling at mitochondrial-associated membranes (MAM). Reduced σ1R expression was observed in early AD brains, positioning it as a neuroprotective target [4] [7]. The convergence of these pathways led to the conceptualization of dual-target ligands capable of synergistically modulating cholinergic and σ1R systems. This approach aimed to overcome the limitations of single-target agents by addressing both neurotransmitter deficits and underlying proteostasis failures [1] [5].

Table 1: Evolution of Cholinergic and σ1 Receptor Agonists in AD Drug Development

GenerationRepresentative CompoundsMechanismLimitations
FirstDonepezil, RivastigmineAcetylcholinesterase inhibitionSymptomatic only; gastrointestinal side effects
SecondAF102B, AF267BOrthosteric M1 mAChR agonismLimited selectivity; minimal disease modification
ThirdAF710B (ANAVEX3-71)Allosteric M1 mAChR modulation + σ1R agonismN/A (under investigation) [1] [5]

Rationale for Dual M1 Muscarinic/σ1 Receptor Targeting in AD Pathogenesis

The biological synergy between M1 mAChR and σ1R underpins the therapeutic rationale for (Rac)-AF710B. M1 receptor activation initiates downstream signaling cascades involving phospho-ERK1/2 and phospho-CREB, transcription factors critical for synaptic plasticity and memory consolidation. Preclinically, M1 agonism reduces amyloidogenic processing by suppressing BACE1 (β-secretase) activity and inhibits tau hyperphosphorylation via GSK3β modulation [1] [6]. However, M1 activation alone is insufficient to fully counteract AD’s multifactorial pathology, which includes mitochondrial dysfunction and proteostasis collapse.

σ1R activation complements M1 effects by:

  • Enhancing neurotrophic support: Potentiating BDNF secretion and signaling, crucial for neuronal survival [6].
  • Modulating proteostasis: Activating autophagy-lysosomal pathways to clear misfolded Aβ and tau aggregates [4] [7].
  • Stabilizing calcium homeostasis: Regulating ER-mitochondrial Ca²⁺ transfer to prevent apoptosis [1] [4].
  • Suppressing neuroinflammation: Inhibiting NLRP3 inflammasome activation and pro-inflammatory cytokine release (e.g., IL-1β, IL-6) [6].

Table 2: Synergistic Mechanisms of Dual M1/σ1 Receptor Activation in AD Models

Pathological TargetM1 mAChR Mechanismσ1R MechanismIntegrated Effect
Amyloid-β pathology↓ BACE1 expression; ↑ non-amyloidogenic APP processing↑ Autophagic clearance of Aβ; ↓ ER stressReduced soluble/insoluble Aβ40/42 and plaque burden [1] [6]
Tau hyperphosphorylation↓ GSK3β activity; ↓ p25/CDK5 kinase↓ Tau seeding propensity; ↑ PP2A activityAttenuated neurofibrillary tangle formation [1] [2]
Synaptic loss↑ ERK/CREB-dependent synaptogenesis↑ BDNF trafficking and TrkB signalingRescue of mushroom spines and synaptic density [1] [7]
NeuroinflammationModulated microglial activation↓ NF-κB/NLRP3 inflammasomeReduced IL-1β, IL-6, and astrogliosis [2] [6]

The interdependency of these pathways was demonstrated in studies where σ1R knockout abolished M1-mediated neuroprotection, confirming mechanistic crosstalk [1].

Emergence of (Rac)-AF710B as a Novel Allosteric Modulator

(Rac)-AF710B represents the enantiomeric mixture of AF710B (designated ANAVEX3-71 in clinical development), a compound engineered to overcome limitations of prior orthosteric agonists. Its design leverages allosteric modulation of M1 mAChRs, allowing selective amplification of endogenous acetylcholine signaling without receptor overstimulation. At nanomolar concentrations, it potentiates carbachol binding to M1 receptors and enhances downstream phospho-ERK1/2 and phospho-CREB activation, indicating positive allosteric modulator (PAM) activity [1] [7]. Simultaneously, it acts as a high-affinity σ1R agonist (Ki < 10 nM), facilitating chaperone-mediated neuroprotection [3] [5].

Preclinical studies revealed exceptional potency:

  • Synaptic rescue: 30 nM (Rac)-AF710B restored mushroom spine density in hippocampal neurons from APP-KI and PS1-KI mice, whereas 1 µM AF267B (orthosteric M1 agonist) was ineffective in APP-KI models [1].
  • Disease modification: In aged 3xTg-AD mice with advanced pathology, chronic low-dose treatment (10 µg/kg/day) reduced insoluble Aβ40/Aβ42 by >50%, suppressed BACE1 and GSK3β activity, decreased neurofibrillary tangles, and improved Morris water maze performance [1] [2].
  • Long-lasting effects: In transgenic McGill-R-Thy1-APP rats, a 4.5-month treatment (10 µg/kg/day) followed by a 5-week washout period sustained cognitive benefits and reduced amyloid plaques, indicating disease-modifying properties beyond symptomatic effects [2] [6].

The molecular structure of (Rac)-AF710B (1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one; C₂₀H₂₇N₃OS) enables dual receptor engagement. Chiral resolution confirmed the S-enantiomer (AF710B) as the pharmacologically active form, exhibiting >100-fold selectivity for M1/σ1 over related receptors (e.g., σ2, histamine H2, serotonin subtypes) [3] [5] [7]. This specificity differentiates it from non-selective cholinergic/sigma agonists like ANAVEX2-73.

Table 3: Key Preclinical Efficacy Findings of (Rac)-AF710B in AD Models

Model SystemTreatment RegimenKey OutcomesReference
PS1-KI/APP-KI neuronal cultures30 nM, 48h↑ Mushroom spine density; rescue of synaptic loss [1]
Female 3xTg-AD mice10 µg/kg/day ip, 2 months↓ Insoluble Aβ40/42 (60%); ↓ plaques/tau; ↑ cognition (Morris water maze) [1] [2]
McGill-R-Thy1-APP transgenic rats10 µg/kg/day po, 4.5 months (+5-week washout)↓ CSF Aβ; ↓ neuroinflammation (GFAP/Iba1); sustained cognitive rescue [2] [6]
Transgenic AD rat (pre-plaque)10 µg/kg/day po, 7 monthsPrevention of cognitive decline; ↓ amyloid deposition; ↑ BDNF [6]

(Rac)-AF710B’s clinical trajectory includes Phase 1 safety studies (NCT04442945), with orphan drug designation granted for frontotemporal dementia [9]. Its unique allosteric pharmacology positions it as a next-generation candidate capable of potentially halting AD progression through upstream receptor modulation.

Properties

CAS Number

1235733-73-9

Product Name

(Rac)-AF710B

IUPAC Name

1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3

InChI Key

XWMHYQATSBWUNT-UHFFFAOYSA-N

SMILES

CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

AF-710B; AF 710B; AF710B

Canonical SMILES

CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.